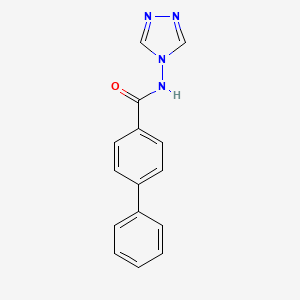![molecular formula C41H75NO6 B12450448 1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate](/img/structure/B12450448.png)
1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate is a synthetic compound known for its unique structure and properties. It is primarily used in the field of synthetic liposomes and is recognized for its ionizable cationic lipidoid characteristics . This compound is often utilized in scientific research, particularly in the development of drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate involves multiple steps, starting with the preparation of the non-2-en-1-yl and dimethylamino butanoyl intermediates. These intermediates are then esterified with heptadecanedioic acid under controlled conditions to form the final product . The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in liquid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized lipidoid derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate has several scientific research applications, including:
Chemistry: Used in the synthesis of liposomes for drug delivery systems.
Biology: Employed in the study of cellular uptake and intracellular delivery mechanisms.
Medicine: Investigated for its potential in targeted drug delivery and gene therapy.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The compound exerts its effects through its ionizable cationic properties, which facilitate the formation of liposomes. These liposomes can encapsulate therapeutic agents and enhance their delivery to target cells. The molecular targets and pathways involved include interactions with cellular membranes and endocytosis pathways .
Comparison with Similar Compounds
Similar Compounds
1,17-bis(2Z)-non-2-en-1-yl 9-({[4-(dimethylamino)butanoyl]oxy}methyl)heptadecanedioate: A similar compound with slight structural variations.
Di(dec-3-yn-1-yl)9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate: Another related compound with different alkyl chain lengths.
Uniqueness
1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate is unique due to its specific combination of non-2-en-1-yl and dimethylamino butanoyl groups, which confer distinct properties and applications in liposome synthesis and drug delivery .
Properties
Molecular Formula |
C41H75NO6 |
|---|---|
Molecular Weight |
678.0 g/mol |
IUPAC Name |
bis(non-2-enyl) 9-[4-(dimethylamino)butanoyloxy]heptadecanedioate |
InChI |
InChI=1S/C41H75NO6/c1-5-7-9-11-13-21-27-36-46-39(43)32-25-19-15-17-23-30-38(48-41(45)34-29-35-42(3)4)31-24-18-16-20-26-33-40(44)47-37-28-22-14-12-10-8-6-2/h21-22,27-28,38H,5-20,23-26,29-37H2,1-4H3 |
InChI Key |
DGNMJYUPWDTKJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCOC(=O)CCCCCCCC(CCCCCCCC(=O)OCC=CCCCCCC)OC(=O)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


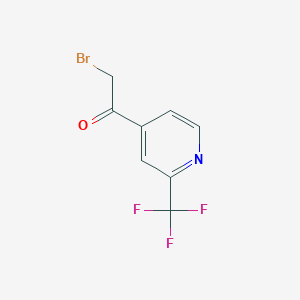
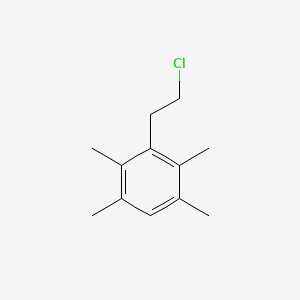
![1-Phenyl-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B12450390.png)
![N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide](/img/structure/B12450394.png)

![2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine](/img/structure/B12450420.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12450424.png)
![2-[(1E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12450426.png)
![2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B12450430.png)
![Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12450432.png)
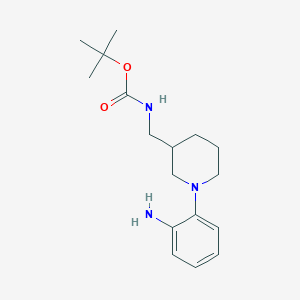
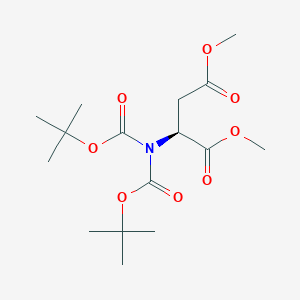
![N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12450445.png)
